2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Overview
Description
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one, also known as Methylnapthyl Ketone (MNK), is a chemical compound used in scientific research for its unique properties. MNK is a ketone that is commonly used as a fragrance ingredient in perfumes and colognes due to its pleasant odor. However, its use in research is focused on its potential as a psychoactive compound.
Scientific Research Applications
Spectroscopic Studies and Derivatization
- Identification and Derivatization : Novel hydrochloride salts of cathinones, including compounds structurally similar to 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one, have been identified and characterized using spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. Thionation and amination reactions were used for identification purposes (Nycz, Paździorek, Małecki, & Szala, 2016).
Binding and Activity at Sigma Receptors
- Sigma(1) Receptor Binding : Studies have explored the binding and activity of derivatives at sigma(1) and sigma(2) receptors. Certain derivatives have shown significant binding affinity and selectivity, making them potential tools for PET experiments and offering insights into tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Analytical Characterization of Synthetic Cathinone Derivatives
- Characterization of Cathinone Derivatives : Analytical characterization of several synthetic cathinone derivatives has been conducted using LC-QTOF-MS, GC-MS, and NMR spectroscopy. This research adds to the understanding of these compounds' properties and assists in identifying unknown substances (Qian, Jia, Li, Liu, & Hua, 2017).
Development of Novel Analogues for Therapeutic/Diagnostic Applications
- Design of Novel Analogues : Efforts have been made to design novel analogues with reduced lipophilicity for therapeutic or diagnostic applications in oncology. The structural modifications aim to enhance receptor affinities and reduce lipophilicity, important for cellular uptake and activity (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Synthesis and Pharmaceutical Applications
Convenient Synthesis Methods : Research has been conducted on synthesizing derivatives, exploring various methods to achieve high yields and efficiency. These methods are crucial for the large-scale production of pharmaceuticals and research compounds (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).
Anti-HIV Activity : Certain derivatives have been synthesized and tested for their anti-HIV activity. This indicates the potential of these compounds in developing new antiviral drugs (Therkelsen, Jørgensen, Nielsen, & Pedersen, 2007).
Photochemical Properties
- Photophysical Properties : The photochemical properties of derivatives have been studied to understand their behavior in different solvents. This research is important for applications in fluorescence-based analytical techniques (Lobo & Abelt, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYHRNBZZLBTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(CCCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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